molecular formula C12H11Cl2N3OS2 B2783855 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 310420-23-6

2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2783855
CAS No.: 310420-23-6
M. Wt: 348.26
InChI Key: VKXXLUIDGQAJIM-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically starts with 2,4-dichlorobenzoic acid and involves the formation of an amide linkage with 5-(propylthio)-1,3,4-thiadiazole-2-amine.

  • Reaction Conditions: : This process usually requires the use of condensing agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) under anhydrous conditions.

Industrial Production Methods

  • Scale-Up: : Industrial-scale production might employ automated reactors with controlled temperature and pressure conditions to ensure high yield and purity.

  • Purification: : Crystallization, recrystallization, and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions might lead to the cleavage of the thiadiazole ring.

  • Substitution: : Chlorine atoms on the benzamide ring can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Often employs reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Utilizes reducing agents like lithium aluminium hydride.

  • Substitution: : Involves nucleophiles such as amines or thiols.

Major Products

  • Oxidation forms sulfoxides or sulfones.

  • Reduction cleaves the thiadiazole ring.

  • Substitution replaces chlorine atoms with nucleophiles, forming various derivatives.

Scientific Research Applications

Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential use as an antimicrobial or anticancer agent. Industry : Utilized in developing materials with specific chemical resistance properties.

Mechanism of Action

Mechanism: : Works by interacting with specific molecular targets, inhibiting or modifying their functions. Molecular Targets and Pathways : Can target enzymes or receptors involved in critical biochemical pathways, disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Other Compounds: : Compared to other benzamides and thiadiazole derivatives, 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibits unique properties due to the presence of both chlorine atoms and the propylthio group. Similar Compounds : Similar compounds include 2,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide and 5-(propylthio)-1,3,4-thiadiazole derivatives. These compounds share structural motifs but differ in their specific substituents and, consequently, their chemical behavior and applications.

Properties

IUPAC Name

2,4-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-4-3-7(13)6-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXXLUIDGQAJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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